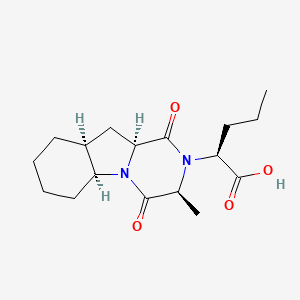

Perindoprilat Lactam A

Description

Contextualization as a Related Substance and Degradation Product of Perindopril

Perindoprilat (B1679611) Lactam A is identified as both a related substance and a degradation product of Perindopril. researchgate.netresearchgate.net It is one of several identified metabolites of Perindopril, which also include Perindoprilat, Perindopril glucuronide, Perindoprilat glucuronide, and another Perindoprilat lactam. drugbank.comnih.govbiomedres.ushres.cahres.ca The formation of Perindoprilat Lactam A can occur through the intramolecular cyclization of Perindoprilat. researchgate.net This transformation highlights the chemical instability of Perindopril, which can degrade into various other compounds, including diketopiperazines. researchgate.net

Definitive Chemical Nomenclature and Identification

To ensure clarity and precision in scientific communication, this compound is defined by specific chemical identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[(3S,5aS,9aS,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid. nih.govlgcstandards.comsynzeal.comglppharmastandards.comchemspider.commolcan.comallmpus.comallmpus.com

The Chemical Abstracts Service (CAS) has assigned the registry number 129970-99-6 to this compound. nih.govlgcstandards.comsynzeal.comglppharmastandards.commolcan.comallmpus.comallmpus.comaxios-research.compharmaffiliates.comscbt.comchemscene.comclearsynth.comartis-standards.comcalpaclab.comsigmaaldrich.comchemicalbook.compharmaffiliates.comcwsabroad.comsigmaaldrich.comscbt.comlgcstandards.com

This compound is also known by several other names in scientific literature and commercial listings. These include:

Perindopril EP Impurity C nih.govsynzeal.comglppharmastandards.commolcan.comallmpus.comaxios-research.comclearsynth.comartis-standards.com

10aS-Perindoprilat Diketopiperazine pharmaffiliates.comscbt.comcalpaclab.com

Perindopril Related Compound C lgcstandards.comcwsabroad.comlgcstandards.comfda.gov

Perindopril USP Related Compound C synzeal.com

Perindopril (10aS)-Dione Acid synzeal.commolcan.comallmpus.com

Significance in Pharmaceutical Impurity Profiling and Quality Control

The presence of impurities such as this compound in pharmaceutical formulations is a critical concern for drug quality and safety. Regulatory bodies like the European Pharmacopoeia (EP) list it as a specified impurity of Perindopril. nih.govlgcstandards.comsynzeal.comglppharmastandards.commolcan.comallmpus.comallmpus.comclearsynth.comartis-standards.comchemicalbook.comcwsabroad.comlgcstandards.comfda.gov Consequently, the development and validation of analytical methods to detect and quantify this compound are essential for the quality control of Perindopril-containing products. geneesmiddeleninformatiebank.nlresearchgate.net High-performance liquid chromatography (HPLC) is a commonly employed technique for the simultaneous determination of Perindopril and its impurities. researchgate.netresearchgate.net The establishment of acceptable limits for such impurities ensures the final drug product meets the required standards for patient use. geneesmiddeleninformatiebank.nl

Overview of Research Areas and Methodological Approaches

Research concerning this compound is primarily focused on its role as a pharmaceutical impurity. This involves the development of analytical methods for its detection, quantification, and characterization. researchgate.net These studies are crucial for understanding the degradation pathways of Perindopril and for establishing effective quality control measures during drug manufacturing and storage. researchgate.netgoogle.com The synthesis of this compound as a reference standard is also a key area of research, enabling accurate identification and quantification in drug samples. axios-research.com

Chemical Information

| Identifier | Value |

| IUPAC Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid |

| CAS Number | 129970-99-6 |

| Molecular Formula | C₁₇H₂₆N₂O₄ |

| Molecular Weight | 322.40 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVXUKWRYVJUFG-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156275 | |

| Record name | Perindoprilat lactam A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129970-99-6 | |

| Record name | Perindoprilat lactam A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat lactam A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT LACTAM A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Investigations of Perindoprilat Lactam a

Degradation Chemistry of Perindopril and Perindoprilat (B1679611) Leading to Lactam Formation

The chemical degradation of perindopril and its active form, perindoprilat, can result in the formation of cyclic lactam structures. nih.gov This process involves intramolecular reactions that alter the original molecular framework.

Intramolecular Cyclization Mechanisms

The formation of Perindoprilat Lactam A is a result of intramolecular cyclization. This type of reaction involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. In the case of perindoprilat, the molecule undergoes a cyclization reaction to form the lactam ring. This process is a key degradation pathway for several dicarboxylic ACE inhibitors. researchgate.net

Role of Hydrolysis in Lactam Ring Closure

Hydrolysis plays a significant role in the degradation of perindopril and the subsequent formation of lactam structures. The hydrolysis of the ester group in perindopril yields perindoprilat, which is the direct precursor to this compound. nih.gov In alkaline conditions, the hydrolysis of the lactam ring is essentially irreversible and can be a driving force for the reaction. researchgate.net The stability of the lactam ring is influenced by its size, with five- and six-membered rings exhibiting minimal strain. researchgate.net

Identification of Precursor Molecules in Degradation Cascades

Perindopril itself is the initial precursor in the degradation cascade that leads to this compound. Following oral administration, perindopril is metabolized to its active form, perindoprilat. nih.gov This active metabolite, along with perindopril, can then undergo internal dehydration to form cyclic lactam structures, including this compound. nih.gov Six metabolites of perindopril have been identified in total, including perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams. nih.gov

This compound as a Process Impurity in Perindopril Synthesis

This compound, also known as Perindopril EP Impurity C, is recognized as a process-related impurity in the synthesis of perindopril. allmpus.comaxios-research.com Its presence is monitored during the manufacturing process to ensure the quality and purity of the final drug product. The formation of such impurities can be influenced by the specific synthetic route and reaction conditions employed. google.com

Influence of Chemical Environment on Lactam Formation Kinetics and Yield

Effects of Temperature and Moisture Exposure

Environmental factors, particularly temperature and humidity, play a pivotal role in the degradation of perindopril and the subsequent formation of its impurities, including the precursor to this compound. google.com Perindopril is known to be susceptible to both hydrolysis and intramolecular cyclization, with the dominant pathway being highly dependent on the storage conditions. google.com

Elevated temperature and high relative humidity (RH) are known to accelerate the degradation of perindopril. researchgate.net Stress testing under accelerated conditions, such as 40°C and 75% RH, is commonly employed to assess the stability of pharmaceutical formulations. researchgate.net Research indicates that the presence of moisture primarily facilitates the hydrolysis of the side-chain ester group, leading to the formation of perindoprilat (Impurity B). google.com Conversely, conditions of excessive heat, especially in a dry environment, tend to favor the intramolecular cyclization pathway that produces Impurity F, the direct precursor to this compound. oup.com

Studies on the solid-state stability of perindopril tert-butylamine (B42293) have demonstrated that the kinetic model of degradation is influenced by moisture. In the absence of moisture (RH = 0%), degradation tends to follow a first-order kinetic model. However, in the presence of significant humidity (e.g., RH = 76.4%), the degradation process shifts to an autocatalytic model. This highlights the complex role of water in not just participating in hydrolysis but also potentially influencing the physical and chemical environment of the solid-state drug.

The following table summarizes findings from a stability study on perindopril erbumine tablets packaged in different materials and stored under accelerated and long-term conditions. The increase in total impurities reflects the degradation of the active substance under these stress conditions.

Data derived from a stability study on perindopril tablets. researchgate.net

Role of Catalysts and Excipients in Degradation Pathways

Pharmaceutical excipients, while often considered inert, can significantly influence the stability of an active pharmaceutical ingredient (API) by altering its degradation pathways. nih.gov In the case of perindopril, interactions with excipients can either enhance stability or promote the formation of degradation products like Impurity F, the precursor to this compound.

Compatibility studies are essential to identify potential interactions. Research has shown that certain common excipients can surprisingly enhance the thermal stability of perindopril erbumine. A study evaluating a formulation containing anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate found that these excipients contributed to an increased thermal stability of the API compared to the pure drug substance. nih.govresearchgate.net The activation energy for the main thermal degradation step was significantly higher for the tablet formulation (around 170 kJ/mol) compared to the pure perindopril erbumine (59-69 kJ/mol), indicating a stabilizing effect. nih.govresearchgate.net

However, the interaction is not always beneficial. For instance, when perindopril erbumine is formulated as an inclusion complex with hydroxypropyl-β-cyclodextrin, the presence of lactose was found to increase the formation of impurities other than diketopiperazines during storage. googleapis.com

Stress testing of binary and ternary mixtures of perindopril erbumine with various excipients provides insight into their specific impact on the primary degradation pathways. A patent study exposed mixtures to stress conditions (60°C for 14 days) to quantify the formation of Impurity B (from hydrolysis) and Impurity F (from cyclization). The results indicate that the choice of excipient can influence the degradation profile.

The table below presents data from stress testing of binary mixtures of perindopril erbumine with different excipients, showing the percentage of key impurities formed.

Data derived from stress testing of binary mixtures (perindopril erbumine:excipient) at 60°C for 14 days. google.com

These findings underscore the importance of careful excipient selection and thorough compatibility testing during the formulation development of perindopril products to minimize degradation and control the formation of impurities such as this compound.

Stereochemical Aspects and Isomerism of Perindoprilat Lactam a

Elucidation of Absolute Stereochemistry and Chiral Centers

The absolute stereochemistry of Perindoprilat (B1679611) Lactam A, also known as Perindopril EP Impurity C, has been definitively established through its systematic IUPAC name: (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid. synzeal.com This nomenclature precisely describes the spatial arrangement of atoms at each of the molecule's five chiral centers.

A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror image forms known as enantiomers. oup.com The presence of multiple chiral centers in Perindoprilat Lactam A leads to a complex stereochemical profile. The specific configuration at each of these centers is designated by the Cahn-Ingold-Prelog (CIP) priority rules, denoted as either 'R' (from the Latin rectus, right) or 'S' (from the Latin sinister, left). axios-research.com For this compound, all five chiral centers possess the 'S' configuration, with the exception of the fused ring system junctions which are described by their relative stereochemistry.

| Chiral Center | CIP Configuration |

| C2 | S |

| C3 | S |

| C5a | S |

| C9a | S |

| C10a | S |

Table 1. Absolute Stereochemistry of Chiral Centers in this compound.

The defined three-dimensional structure resulting from these specific chiral configurations is critical to the molecule's chemical and physical properties.

Characterization and Differentiation of Perindoprilat Lactam Isomers (e.g., Perindoprilat Lactam B)

This compound is part of a family of stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. A notable isomer is Perindoprilat Lactam B, also known as Perindopril EP Impurity D. tlcstandards.comresearchgate.net Isomers that differ in configuration at only one of several chiral centers are known as epimers. oup.com

This compound and Perindoprilat Lactam B are epimers, differing only in the stereochemical configuration at the C10a position. While Lactam A has a 10aS configuration, Lactam B possesses a 10aR configuration. tlcstandards.com This single change in stereochemistry results in a distinct molecule with different physical properties.

The primary method of differentiation is through their defined chemical structures, as reflected in their systematic names. This structural difference is the basis for their separation and identification using analytical techniques.

| Feature | This compound (Impurity C) | Perindoprilat Lactam B (Impurity D) |

| Systematic Name | (2S)-2-((3S,5aS,9aS,10aS )-3-Methyl-1,4-dioxodecahydropyrazino(1,2-a)indol-2(1H)-yl)pentanoic acid synzeal.com | (2S)-2-((3S,5aS,9aS,10aR )-3-Methyl-1,4-dioxodecahydropyrazino(1,2-a)indol-2(1H)-yl)pentanoic acid |

| CAS Number | 129970-99-6 synzeal.com | 130061-28-8 tlcstandards.com |

| Stereochemical Relationship | Epimers | Epimers |

| Point of Difference | Configuration at the C10a chiral center | Configuration at the C10a chiral center |

Table 2. Comparison of this compound and Perindoprilat Lactam B.

Characterization of these isomers relies on advanced analytical methods capable of distinguishing between such closely related structures.

Stereoselective Formation Pathways and Control Strategies

This compound is not typically synthesized intentionally but rather forms as an undesirable degradation product during the manufacturing and storage of Perindopril. daicelpharmastandards.comresearchgate.net Its formation is the result of an intramolecular cyclization of the active metabolite, perindoprilat. daicelpharmastandards.comveeprho.com This cyclization, which forms a diketopiperazine structure, is a known stability issue for several ACE inhibitors containing a dipeptide moiety. daicelpharmastandards.comveeprho.com

The degradation pathway can proceed via an intermediate, Perindopril Impurity F (the ethyl ester of the lactam), which then hydrolyzes to form the corresponding lactam acids, Impurities C (Lactam A) and D (Lactam B). oup.comveeprho.com

The formation of these lactam isomers is a stereoselective process, meaning that one stereoisomer may be favored over another. The stereochemical outcome of such intramolecular cyclizations is dependent on several factors:

Precursor Stereochemistry : The existing stereocenters in the perindoprilat molecule constrain the possible conformations, influencing the trajectory of the ring-closing reaction.

Reaction Conditions : Factors such as temperature, pH, and solvent can influence whether the reaction is under kinetic or thermodynamic control. The thermodynamically controlled product is the most stable isomer, while the kinetically controlled product is the one that is formed fastest.

In the context of pharmaceutical manufacturing, the primary goal is not to control the reaction to form a specific isomer, but to prevent the degradation pathway altogether. google.com Control strategies are therefore focused on:

Process Optimization : Adjusting manufacturing conditions to minimize the formation of all related impurities.

Formulation and Storage : Developing stable formulations and defining storage conditions (e.g., temperature, humidity) that limit the degradation of Perindopril into its lactam impurities. google.com

Purification : Implementing robust purification methods to remove any lactam impurities that do form. One patented method involves the formation of a dicyclohexylamine (B1670486) salt of perindopril, which can be selectively crystallized to significantly reduce the level of isomeric impurities.

Impact of Stereochemistry on Analytical Separations

The difference in stereochemistry between this compound and its isomers, such as Lactam B, has a profound impact on their analytical separation. Because these compounds are diastereomers (stereoisomers that are not mirror images), they possess different physical and chemical properties. This distinction is the fundamental principle enabling their separation by chromatographic techniques. oup.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique used for the analysis of Perindopril and its impurities. google.com Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient from all potential degradation products, including the various lactam isomers. oup.com

The mechanism of separation relies on the differential interaction of the isomers with the stationary phase of the HPLC column. The unique three-dimensional shape of each isomer dictates how it interacts with the column's surface, leading to different retention times.

| Principle | Description |

| Molecular Shape | Diastereomers like Lactam A and Lactam B have distinct three-dimensional shapes and dipole moments. |

| Stationary Phase Interaction | These differences in shape and polarity cause them to interact differently with the chromatographic stationary phase (e.g., C18). |

| Differential Retention | The isomer with stronger interactions will move more slowly through the column, resulting in a longer retention time. |

| Resolution | This difference in retention times allows for the separation (resolution) of the isomers into distinct peaks on the resulting chromatogram. oup.com |

Table 3. Principles of Chromatographic Separation of Perindoprilat Lactam Isomers.

The ability to analytically resolve this compound from other isomers is essential for accurately quantifying impurity levels in pharmaceutical products, ensuring they meet the strict limits set by regulatory authorities. oup.comgoogle.com

Advanced Analytical Methodologies for Characterization and Quantification of Perindoprilat Lactam a

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the separation and analysis of Perindoprilat (B1679611) Lactam A from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most predominantly utilized methods due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for the quantification of Perindoprilat Lactam A involves a systematic optimization of various chromatographic parameters to achieve adequate separation and sensitivity.

The selection of an appropriate stationary phase is critical for achieving the desired separation of this compound from Perindopril and other impurities. Due to the non-polar to moderately polar nature of these compounds, reversed-phase chromatography is the preferred mode of separation. C18 (octadecylsilyl) columns are widely employed as the stationary phase for this analysis. documentsdelivered.comrasayanjournal.co.inglobalresearchonline.netau.edu.sytsijournals.com The C18 stationary phase provides a hydrophobic environment that allows for the effective separation of Perindopril and its related compounds based on their differential partitioning between the stationary phase and the mobile phase. The choice of a specific C18 column can influence the selectivity and resolution of the separation, with parameters such as particle size, pore size, and carbon loading being important considerations.

| Column Brand and Type | Dimensions (mm) & Particle Size (µm) | Reference |

|---|---|---|

| Phenomenex Luna C18 | 250 x 4.6, 5 | documentsdelivered.com |

| YMC C18 | 250 x 4.6, 5 | globalresearchonline.net |

| Inertsil ODS C18 | 250 x 4.6, 5 | tsijournals.com |

| YMC-Pack C8 | 250 x 4.6, 5 |

The composition of the mobile phase plays a pivotal role in controlling the retention and resolution of analytes in reversed-phase HPLC. For the analysis of this compound, the mobile phase typically consists of an aqueous component (buffer or acid solution) and an organic modifier.

The pH of the aqueous phase is a critical parameter that influences the ionization state of the acidic and basic functional groups in Perindopril and its impurities, thereby affecting their retention behavior. A slightly acidic pH is often employed to ensure consistent ionization and good peak shapes. documentsdelivered.comrasayanjournal.co.intsijournals.com Buffers such as phosphate (B84403) buffer are commonly used to maintain a stable pH throughout the analysis. rasayanjournal.co.intsijournals.com

Acetonitrile and methanol (B129727) are the most frequently used organic modifiers. The ratio of the organic modifier to the aqueous phase is optimized to achieve the desired retention times and separation. Gradient elution, where the concentration of the organic modifier is varied during the chromatographic run, is often necessary to resolve complex mixtures of impurities with varying polarities.

| Aqueous Phase | Organic Modifier | Ratio (Aqueous:Organic) | pH | Reference |

|---|---|---|---|---|

| 0.2% Trifluoroacetic acid buffer | Acetonitrile | 60:40 | 3 | documentsdelivered.com |

| Phosphate buffer | Acetonitrile | 65:35 | 3.0 | rasayanjournal.co.inau.edu.sy |

| Potassium dihydrogen phosphate buffer | Acetonitrile | 60:40 | 5 | tsijournals.com |

| 0.1% Orthophosphoric acid | Methanol | 40:60 | 2.1 | globalresearchonline.net |

UV-Vis detection is the most common detection method for the analysis of this compound due to the presence of chromophoric groups in its structure. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV absorption spectra of Perindopril and its impurities typically show maximum absorption in the lower UV region. Therefore, detection is commonly performed at wavelengths between 209 nm and 215 nm to ensure sensitive detection of both the parent drug and its related substances, including this compound. documentsdelivered.comrasayanjournal.co.intsijournals.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. These advantages are attributed to the use of columns packed with sub-2 µm particles, which allow for higher flow rates without compromising chromatographic efficiency.

Several UHPLC methods have been developed for the analysis of Perindopril and its impurities. nih.govajchem-a.commdpi.com These methods often utilize C18 stationary phases and similar mobile phase compositions to those used in HPLC, but with significantly shorter run times. The enhanced resolution of UHPLC is particularly beneficial for separating closely eluting impurities.

| Parameter | HPLC | UHPLC | Reference |

|---|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm | nih.govajchem-a.commdpi.com |

| Column Dimensions | e.g., 250 x 4.6 mm | e.g., 50 x 2.1 mm | nih.govmdpi.com |

| Flow Rate | 0.6 - 1.5 mL/min | 0.2 - 0.5 mL/min | rasayanjournal.co.intsijournals.comajchem-a.commdpi.com |

| Analysis Time | > 10 minutes | < 5 minutes | mdpi.com |

Gas Chromatography (GC) Considerations (if applicable to specific derivatives)

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, GC can be employed for the analysis of these compounds after a derivatization step that converts them into more volatile and thermally stable derivatives. capes.gov.broup.com

For Perindopril, a derivatization method using pentafluorobenzyl bromide has been reported, which allows for its determination by capillary gas chromatography with a flame-ionization detector. capes.gov.br This approach could potentially be adapted for this compound. The derivatization process involves converting the polar functional groups (e.g., carboxylic acids) into less polar esters, which are more amenable to GC analysis. The selection of the derivatizing agent and the optimization of the reaction conditions are critical for achieving a complete and reproducible derivatization.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry serves as a cornerstone for the analysis of this compound, providing unparalleled sensitivity for trace analysis and definitive data for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the separation, identification, and quantification of pharmaceutical impurities, even at very low concentrations. For this compound, an LC-MS/MS method would involve chromatographic separation on a reverse-phase column followed by detection using a tandem mass spectrometer, typically in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

While specific validated methods for this compound are not extensively detailed in public literature, method development would draw upon established principles for its parent compounds, Perindopril and Perindoprilat. nih.govnih.govresearchgate.netnih.govxjtu.edu.cn The molecular weight of this compound is 322.41 g/mol . axios-research.comaxios-research.com In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion (m/z 323.2). This ion would then be fragmented to produce characteristic product ions for quantification.

Table 1: Representative LC-MS/MS Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mode | Gradient Elution |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 323.2 |

| Product Ions (Hypothetical) | Specific fragments derived from the precursor |

This technique's high specificity, achieved by monitoring a specific precursor-to-product ion transition, allows for accurate quantification in complex matrices, distinguishing the lactam impurity from structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of unknown compounds and the confirmation of elemental compositions. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₇H₂₆N₂O₄, HRMS provides a powerful tool for structural confirmation. axios-research.comnih.gov The theoretical monoisotopic mass of the neutral molecule is calculated with high precision, and an HRMS instrument can experimentally verify this mass, providing strong evidence for the compound's identity. This is particularly crucial in forced degradation studies or when identifying novel metabolites and impurities.

Table 2: Accurate Mass Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₄ |

| Nominal Mass | 322 g/mol |

| Monoisotopic Mass (Calculated) | 322.1893 Da nih.gov |

The ability to obtain an accurate mass measurement provides a high degree of confidence in the assigned chemical formula, which is a critical step in structural elucidation.

Spectroscopic Techniques for Structural Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com The FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. nih.govieeesem.com

The structure of this compound contains several key functional groups that would produce characteristic absorption bands in an FTIR spectrum. Analysis of its structure reveals the presence of a dicarbonyl system within a pyrazino[1,2-a]indole (B3349936) ring (lactam), a carboxylic acid, and aliphatic hydrocarbon chains.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 |

| Lactam Carbonyl | C=O Stretch | ~1680 |

| Carboxylic Acid Carbonyl | C=O Stretch | ~1710 |

The precise positions of the carbonyl (C=O) stretching bands are particularly informative for confirming the presence of both the lactam and carboxylic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through various experiments, including ¹H (proton), ¹³C (carbon-13), and two-dimensional (2D) NMR, the precise connectivity and stereochemistry of a molecule can be determined.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. ¹³C NMR would provide information on the number and types of carbon atoms, such as those in carbonyl groups, and aliphatic chains. 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete bonding framework by identifying H-H and H-C correlations, respectively.

Table 4: Application of NMR Techniques for this compound

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | - Chemical shift (electronic environment of protons)- Integration (ratio of protons)- Coupling constants (connectivity of adjacent protons) |

| ¹³C NMR | - Number of unique carbon atoms- Chemical shift (type of carbon, e.g., C=O, aliphatic) |

| 2D NMR (COSY) | - Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. |

| 2D NMR (HMBC) | - Shows correlations between protons and carbons separated by 2-3 bonds, key for connecting molecular fragments. |

| 2D NMR (HSQC/HMQC) | - Correlates directly attached proton-carbon pairs (¹H-¹³C). |

Together, these NMR experiments would allow for the unequivocal assignment of the entire chemical structure of this compound, confirming its unique cyclic lactam system.

Impurity Profiling and Quantitative Determination Methodologies

The quantitative determination of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, the impurity profile must be rigorously controlled. This compound, also known as Perindopril EP Impurity C, is a specified impurity that requires precise analytical methodologies for its characterization and quantification. synzeal.comoup.com Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are central to this process. oup.com

A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis. sigmaaldrich.com this compound is utilized as a reference standard for several analytical applications, including method development, validation, and routine quality control testing of Perindopril. synzeal.comcleanchemlab.com Its primary use is in impurity profiling, where it helps to accurately identify and quantify the amount of this specific impurity in the drug substance or final product. synzeal.com

The characterization of the this compound reference standard is essential for its function. This process involves the unequivocal confirmation of its chemical structure and the determination of its purity. The compound is identified by its chemical name, (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid, and its unique CAS number, 129970-99-6. synzeal.comartis-standards.com Suppliers of this reference standard provide a comprehensive Certificate of Analysis with detailed characterization data that complies with regulatory guidelines, ensuring its suitability for its intended analytical purpose. synzeal.com This characterization underpins the accuracy of any quantitative analysis, as the reference standard is used to prepare calibration curves and determine the concentration of the impurity in test samples. oup.com

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These parameters are crucial for impurity analysis, as they define the lower boundary for monitoring and controlling impurities.

In a stability-indicating HPLC method developed for the simultaneous quantification of Perindopril and its related substances, the LOD and LOQ for this compound (Impurity C) were determined based on the signal-to-noise ratio. oup.com The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ was established at a ratio of 10:1. oup.com The specific values demonstrate the method's high sensitivity for detecting and quantifying this impurity at very low levels. oup.com

| Parameter | Value (% relative to a 4 mg/mL Perindopril solution) | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | 0.007% | 0.28 |

| Limit of Quantitation (LOQ) | 0.020% | 0.80 |

Data sourced from a study on the quantification of Perindopril tert-butylamine (B42293) related substances. oup.com

Method validation is a regulatory requirement that ensures an analytical method is suitable for its intended purpose. nih.govrasayanjournal.co.in For impurity quantification, this involves demonstrating the method's accuracy, precision, and robustness. oup.comau.edu.sy

Accuracy refers to the closeness of the measured value to the true value. nih.gov It is typically assessed through recovery studies, where a known amount of the impurity's reference standard is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. rasayanjournal.co.in For this compound, the accuracy of an HPLC method was confirmed with recovery rates falling within the acceptable range of 98.0% to 102.0%. oup.com

| Spiked Level | Mean Recovery (%) |

|---|---|

| LOQ | 100.2% |

| 100% | 99.3% |

| 120% | 99.6% |

Data sourced from a study on the quantification of Perindopril tert-butylamine related substances. oup.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.com The precision is expressed as the Relative Standard Deviation (%RSD). For this compound, the method demonstrated excellent precision with %RSD values well below the typical acceptance limit of 2%. oup.comau.edu.sy

| Parameter | Relative Standard Deviation (%RSD) |

|---|---|

| Repeatability | 0.6% |

| Intermediate Precision | 0.9% |

Data sourced from a study on the quantification of Perindopril tert-butylamine related substances. oup.com

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. rasayanjournal.co.in This provides an indication of its reliability during routine use. The robustness of the HPLC method for this compound was assessed by intentionally altering parameters such as column temperature, mobile phase pH, and flow rate. oup.com The resolution between this compound (Impurity C), its epimer Impurity D, and the main Perindopril peak was monitored. The method was found to be robust as the resolution remained acceptable under all tested variations, ensuring consistent performance. oup.com

Computational Chemistry and Molecular Modeling Studies of Perindoprilat Lactam a

Quantum Chemical Calculations for Structural Properties and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational possibilities of molecules. For Perindoprilat (B1679611) Lactam A, these methods provide insights into its stable geometric arrangements.

The molecular structure of Perindoprilat Lactam A, a diketopiperazine derivative of perindopril, has been a subject of theoretical investigation. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been employed to optimize the geometry and analyze the conformations of this molecule. researchgate.net These theoretical calculations are crucial as the compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. researchgate.net

Theoretical studies have examined the structural parameters of different polymorphic forms of this cyclization product. researchgate.net These analyses involve comparing computationally derived bond lengths and angles with experimental data where available, providing a detailed understanding of the molecule's geometry in its lowest energy state. researchgate.net

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₄ | PubChem nih.gov |

| Molecular Weight | 322.4 g/mol | PubChem nih.gov |

| Exact Mass | 322.18925731 Da | PubChem nih.gov |

| IUPAC Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | PubChem nih.gov |

This table presents computationally generated data for this compound.

Potential energy surface (PES) scans are a computational technique used to map the energy of a molecule as a function of its geometry, often by systematically changing specific dihedral angles to identify stable conformers and the energy barriers between them. q-chem.comlongdom.org This method allows for a thorough exploration of the molecule's conformational landscape. q-chem.com

Despite the utility of this technique, specific studies detailing the potential energy surface scans for this compound to define its complete conformational landscape and rotational energy barriers are not extensively documented in the reviewed scientific literature.

Mechanistic Investigations of Lactam Formation via Computational Approaches

Computational chemistry offers powerful tools to investigate reaction mechanisms, including the formation of lactams. bohrium.com These approaches can model the transformation from the open-chain precursor to the cyclic product, providing critical details about the reaction's feasibility and pathway.

A full thermodynamic and kinetic profile of the cyclization reaction is essential for understanding the stability of this compound relative to its precursor and the rate at which it is formed. diva-portal.org Such an analysis would involve calculating key parameters like the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and the activation energy (Ea). While computational methods are well-suited for these calculations, specific thermodynamic and kinetic data derived from computational analyses for the formation of this compound have not been reported in the reviewed literature.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These predicted spectra serve as a valuable tool for identifying and characterizing molecules, often complementing experimental data. At present, dedicated computational studies predicting the detailed spectroscopic signatures for this compound are not described in the available literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Perindopril |

Theoretical Infrared and Raman Spectra Calculation

The vibrational properties of this compound can be extensively studied using theoretical calculations to predict its infrared (IR) and Raman spectra. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), which can accurately predict vibrational frequencies and intensities. gre.ac.ukarxiv.orgcardiff.ac.uk

The process involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, a frequency calculation is performed. This computation solves for the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated vibrational mode has an associated frequency and intensity, which directly correlate to peaks in the theoretical IR and Raman spectra. scispace.comumich.edu

For a molecule with the complexity of this compound, which contains a diketopiperazine (DKP) core, characteristic vibrational modes are expected. gre.ac.uk The cis-amide linkages within the DKP ring give rise to distinct vibrational signatures compared to the more common trans-peptides. scispace.com Key vibrational modes include the C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II band), as well as various C-H stretching and bending modes from the fused ring system and side chains. gre.ac.uk

A hypothetical table of calculated vibrational frequencies for the core functional groups of this compound is presented below. These values are based on typical frequencies observed for diketopiperazine and related cyclic peptide structures. gre.ac.ukresearchgate.net

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Expected Spectral Activity |

|---|---|---|---|

| C=O Stretch (Amide I) | Diketopiperazine Carbonyls | 1650 - 1700 | Strong in IR and Raman |

| N-H Bend (Amide II) | Diketopiperazine Amide | 1480 - 1550 | Strong in IR |

| C-N Stretch | Diketopiperazine Ring | 1300 - 1400 | Variable in IR and Raman |

| C-H Stretch | Aliphatic/Aromatic | 2850 - 3100 | Strong in Raman |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | Strong, Broad in IR |

The comparison of theoretically calculated spectra with experimentally obtained data is a powerful tool for structural confirmation and analysis.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of pharmaceutical chemistry. This compound possesses multiple stereocenters, making the unambiguous assignment of its stereochemistry essential. nih.gov While X-ray crystallography is a definitive method, obtaining suitable crystals can be challenging. hindsinstruments.com Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have emerged as powerful solution-phase techniques that, when combined with quantum chemical calculations, can reliably determine absolute configuration. hindsinstruments.comamericanlaboratory.comnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.comnih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. vu.nl The standard methodology involves:

Computational Modeling : The 3D structure of a single enantiomer of this compound is modeled, and its VCD spectrum is calculated using DFT. americanlaboratory.comnih.gov

Experimental Measurement : The VCD spectrum of the actual sample is measured experimentally.

Comparison : The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is confirmed to be that of the calculated enantiomer. americanlaboratory.com If the spectra are mirror images, the sample has the opposite absolute configuration. nih.gov

VCD is particularly advantageous for complex molecules like diketopiperazine derivatives because it provides a rich fingerprint of stereochemical information across a wide spectral range. nih.govnih.gov Studies on DKP peptides have shown that VCD is sensitive to both the conformation of the ring and the stereochemistry of the side chains, and can even provide evidence of intermolecular interactions, such as dimerization through hydrogen bonds. nih.gov

ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides complementary information about the electronic transitions within the molecule and is also used in a similar comparative manner with theoretical calculations to assign absolute stereochemistry.

Intermolecular Interactions and Solid-State Forms

The solid-state properties of a pharmaceutical compound are governed by its intermolecular interactions, which dictate its crystal packing and can lead to different solid forms like polymorphs.

Crystal Structure Analysis (if experimental data exists for related compounds)

While specific experimental crystal structure data for this compound is not publicly available, analysis of related compounds provides significant insight into its likely solid-state conformation and interactions. The crystal structure of perindoprilat, the active metabolite, has been determined, revealing key conformational features and hydrogen bonding networks. acs.orgebi.ac.ukresearchgate.net

Diketopiperazines, the core scaffold of this compound, have been extensively studied. mdpi.comresearchgate.netnih.gov Their rigid, cyclic dipeptide structure contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups). google.com This facilitates the formation of robust intermolecular hydrogen bonds, often leading to well-ordered crystalline structures. baranlab.org In many DKP crystal structures, molecules form "tape-like" motifs through pairs of N-H···O=C hydrogen bonds, creating extended chains or dimeric structures. nih.govrsc.org The conformation of the DKP ring itself can vary from planar to boat-like, influenced by the steric bulk of its substituents. google.combaranlab.org Given these precedents, it is highly probable that this compound would exhibit similar strong hydrogen bonding in its crystal lattice, significantly influencing its physical properties.

Polymorphism and Pseudopolymorphism Considerations (extrapolated from related diketopiperazine derivatives)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can have different stabilities, dissolution rates, and bioavailability. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates). researchgate.net

Studies on diketopiperazine derivatives and DKP-based polymers have shown that they are prone to polymorphism. nih.gov The self-assembly process that leads to crystallization is sensitive to environmental conditions such as the choice of solvent, which can influence the final solid-state form. nih.gov For example, the crystal structure of perindoprilat is known to form different solvates (pseudopolymorphs) with water, ethanol, and dimethyl sulfoxide, where the solvent molecules alter the crystal packing through different hydrogen-bonding networks. ebi.ac.ukresearchgate.net

Extrapolating from this, this compound is also likely to exhibit polymorphism. Computational crystal structure prediction methods can be employed to explore the potential polymorphic landscape. These methods generate and rank plausible crystal structures based on their calculated lattice energies, providing a theoretical guide to which forms are most likely to be experimentally observed.

Development and Application of Force Fields for Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvation, and interactions with other molecules. tandfonline.comspringernature.com The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. acs.orgnih.gov

A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. uiuc.edu It includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu

| Interaction Term | Description | Typical Functional Form |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | Harmonic potential (e.g., k(r - r₀)²) |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | Harmonic potential (e.g., k(θ - θ₀)²) |

| Torsional (Dihedral) | Energy associated with rotation around a bond. | Periodic function (e.g., Fourier series) |

| Van der Waals | Short-range repulsive and long-range attractive forces. | Lennard-Jones potential |

| Electrostatic | Coulombic interaction between atomic partial charges. | Coulomb's Law |

For a specific molecule like this compound, a suitable force field must be developed or adapted. While standard force fields like AMBER, CHARMM, and OPLS exist for proteins and common organic molecules, specific parameters for the unique fused-ring structure of this compound might not be available. nih.govnih.gov In such cases, parameters can be derived using quantum mechanical calculations. For instance, atomic partial charges are often calculated to fit the electrostatic potential (ESP) derived from DFT calculations. Torsional parameters can be fitted to reproduce the rotational energy profiles calculated at a high level of theory. nih.gov

Once a reliable force field is established, MD simulations can be applied to study various aspects of this compound. For example, simulations in an explicit water solvent can reveal its conformational ensemble in solution, identify stable intramolecular hydrogen bonds, and characterize its hydration shell. plos.orgresearchgate.net Furthermore, MD simulations can be used to model its interaction with biological targets, such as the angiotensin-converting enzyme (ACE), to understand the structural basis of its activity or potential off-target effects. nih.govmdpi.com

Regulatory and Quality Assurance Perspectives in Pharmaceutical Development

Adherence to Pharmacopoeial Standards for Related Substances (e.g., European Pharmacopoeia, USP)

The quality control of pharmaceutical substances is governed by stringent standards set forth by pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). For Perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor, these standards extend to the control of related substances, including Perindoprilat (B1679611) Lactam A. This compound is recognized in pharmacopoeial monographs under different designations.

In the European Pharmacopoeia, Perindoprilat Lactam A is classified as Perindopril Impurity C . contractlaboratory.comsynzeal.comusp.orgufag-laboratorien.ch The Ph. Eur. monograph for Perindopril tert-butylamine (B42293) addresses the control of this and other impurities through specific and general tests. While some impurities are individually named and have specific limits, Impurity C falls under the category of "other detectable impurities." uspbpep.com For these impurities, the monograph specifies a general acceptance criterion, ensuring that their levels are controlled within safe and acceptable limits.

The United States Pharmacopeia identifies this compound as Perindopril Related Compound C . synzeal.com The USP provides general chapters, such as <1086> Impurities in Drug Substances and Drug Products, which outline the principles for identifying, qualifying, and controlling impurities in active pharmaceutical ingredients (APIs). These general chapters work in conjunction with specific drug substance monographs to ensure the quality and purity of pharmaceuticals. The presence of a dedicated reference standard for Perindopril Related Compound C in the USP catalog underscores its importance as a specified impurity that requires monitoring. usp.org

Adherence to these pharmacopoeial standards is mandatory for pharmaceutical manufacturers to ensure the quality, safety, and efficacy of their products. This involves the use of official reference standards for the identification and quantification of impurities like this compound.

Establishment of Impurity Specifications and Acceptable Limits

The establishment of specifications and acceptable limits for impurities is a critical aspect of pharmaceutical development and is guided by international regulatory frameworks, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. The limits for impurities are set based on a thorough evaluation of their potential impact on the safety and efficacy of the drug product.

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for setting impurity thresholds. It outlines reporting, identification, and qualification thresholds based on the maximum daily dose of the drug. For a drug like perindopril, any impurity found at a level above the identification threshold would need to be structurally characterized, and any impurity exceeding the qualification threshold would require safety data to justify its level. The limits set in the pharmacopoeias are generally aligned with these ICH principles.

Strategies for Impurity Control and Reduction in Manufacturing Processes

Controlling the formation of impurities during the manufacturing of an active pharmaceutical ingredient is a fundamental aspect of ensuring product quality. For this compound, which is a cyclization product of perindoprilat, control strategies focus on understanding its formation mechanism and implementing process parameters that minimize its generation. nih.govresearchgate.net

The formation of this compound is an intramolecular cyclization reaction. Such reactions can be influenced by several factors during the synthesis and purification of perindopril, including:

Temperature: Elevated temperatures can provide the activation energy needed for the cyclization to occur. Therefore, controlling reaction and drying temperatures is a critical process parameter.

pH: The pH of the reaction mixture and subsequent processing steps can catalyze or inhibit the lactam formation. Optimization of pH at various stages is essential.

Reaction Time: Prolonged reaction or holding times at critical process steps can increase the likelihood of impurity formation.

Solvent System: The choice of solvents can influence the rate of cyclization.

To control and reduce the levels of this compound, pharmaceutical manufacturers employ a multi-faceted approach:

Process Optimization: The synthesis of perindopril is carefully designed and optimized to favor the formation of the desired product and minimize the generation of by-products, including lactam impurities. This may involve the selection of specific reagents, catalysts, and reaction conditions that are less conducive to cyclization.

In-Process Controls (IPCs): Regular monitoring of critical process parameters and intermediate quality attributes is performed throughout the manufacturing process. scispace.com Techniques such as High-Performance Liquid Chromatography (HPLC) are used to track the levels of this compound and other impurities at key stages. This allows for timely intervention if impurity levels begin to exceed predefined limits.

Purification Techniques: Following the synthesis, the crude perindopril is subjected to one or more purification steps to remove impurities. Crystallization is a common and effective method for purifying the final API and reducing the levels of related substances like this compound. The solubility differences between perindopril and its impurities in various solvent systems are exploited to achieve a high degree of purity. Other chromatographic purification techniques may also be employed if necessary. veeprho.commedfilesgroup.com

Control of Starting Materials: The quality of raw materials and intermediates used in the synthesis of perindopril is crucial. qodenext.com Specifications are set for these materials to ensure they are free from contaminants that could contribute to the formation of impurities in the final product.

By implementing these control strategies, manufacturers can consistently produce high-quality perindopril with levels of this compound that are well within the established specifications.

Analytical Quality Control and Method Validation for Pharmaceutical Raw Materials and Intermediates

Robust analytical quality control (QC) and validated analytical methods are fundamental to ensuring the quality of pharmaceutical raw materials and intermediates, and for the final release of the drug substance. The detection and quantification of impurities such as this compound rely on the use of sensitive, specific, and reliable analytical techniques. labcompare.com

Analytical Methods:

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of perindopril and its related substances. labcompare.comaxios-research.com A typical HPLC method for impurity profiling involves:

Column: A reversed-phase column, such as a C18 or C8, is commonly used to separate perindopril from its impurities based on their polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often with a pH modifier like phosphoric acid or a salt like sodium heptanesulfonate) and an organic solvent (such as acetonitrile or methanol) is frequently employed to achieve optimal separation of all components.

Detection: A UV detector is typically set at a wavelength where perindopril and its impurities exhibit significant absorbance, often around 215 nm. uspbpep.com

Temperature Control: The column temperature is controlled to ensure reproducible retention times and peak shapes.

More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be used for the identification and structural elucidation of unknown impurities or for methods requiring higher sensitivity.

Method Validation:

Before an analytical method can be used for routine QC testing, it must be validated to demonstrate that it is fit for its intended purpose. The validation is performed in accordance with ICH Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology." ich.orgich.org The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Tables:

Table 1: Typical HPLC Parameters for Perindopril Impurity Profiling

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or heptanesulfonate) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 - 50 °C |

| Injection Volume | 10 - 20 µL |

Table 2: Key Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte and impurities. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 80.0% to 120.0% for impurities. |

| Precision (RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% for impurities. |

| Robustness | No significant impact on results from minor variations in method parameters. |

Routine QC testing of raw materials, intermediates, and the final perindopril API using validated analytical methods is a cornerstone of good manufacturing practice (GMP) and ensures that each batch of the drug substance meets the required quality standards before it is used in the manufacture of the final drug product. contractlaboratory.comufag-laboratorien.ch

Q & A

Q. What are the structural characteristics of Perindoprilat Lactam A, and how is it identified in pharmaceutical samples?

Methodological Answer: this compound is identified via spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) with UV detection is used for quantification in impurity profiling. Key structural features include a decahydropyrazinoindole core and lactam ring formation, as described in its molecular formula C₁₇H₂₆N₂O₄ .

Q. How is this compound synthesized during the metabolism of Perindopril?

Methodological Answer: this compound forms via intramolecular cyclization of Perindoprilat (the active metabolite of Perindopril) under specific physiological conditions, such as acidic pH or enzymatic activity. Isolation involves solid-phase extraction from biological matrices, followed by purification using reverse-phase chromatography. Metabolic pathways should be validated using liver microsomal assays and LC-MS/MS .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer: Use validated LC-MS/MS methods with deuterated internal standards to ensure precision. Key parameters include a lower limit of quantification (LLOQ) of 0.1 ng/mL, retention time consistency (±2%), and ion suppression checks. Cross-validate results with HPLC-UV for robustness, as outlined in ICH guidelines .

Advanced Research Questions

Q. How can in vitro models assess the stability of this compound under varying physiological conditions?

Methodological Answer: Design simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) studies with controlled temperature (37°C). Monitor degradation kinetics using time-point sampling (0, 2, 4, 8, 24 hours) and quantify residuals via LC-MS. Include stability-indicating assays to differentiate degradation products from the parent compound .

Q. What strategies resolve contradictions in pharmacokinetic data between this compound and other metabolites?

Methodological Answer: Address discrepancies by standardizing study designs:

- Use uniform dosing regimens (e.g., 4 mg/kg in rodent models).

- Account for inter-species metabolic differences (e.g., CYP450 isoform activity).

- Apply population pharmacokinetic (PopPK) modeling to assess variability in clearance rates. Cross-reference data with clinical trial repositories like ClinicalTrials.gov .

Q. How does this compound influence ACE inhibition compared to Perindoprilat?

Methodological Answer: Conduct competitive binding assays using recombinant human ACE. Measure IC₅₀ values for both compounds under identical conditions (pH 7.4, 37°C). Use molecular docking simulations to compare binding affinities at the ACE active site. Validate findings with ex vivo vascular tension assays in rodent aortic rings .

How to formulate a PICOT-based research question for preclinical studies on this compound?

Methodological Answer:

- P (Population): Sprague-Dawley rats with induced hypertension.

- I (Intervention): Oral administration of this compound (2 mg/kg/day).

- C (Comparison): Control group receiving Perindoprilat.

- O (Outcome): Change in systolic blood pressure and plasma ACE activity.

- T (Time): 28-day intervention period. This framework ensures hypothesis-driven, reproducible study designs .

Q. What experimental designs mitigate confounding factors in pharmacokinetic studies of this compound?

Methodological Answer: Implement crossover studies with washout periods (≥7 days) to minimize inter-individual variability. Use stratified randomization based on body weight and metabolic genotype. Include parallel control groups for environmental or procedural confounders. Validate analytical methods using blinded sample analysis .

Q. How to assess the potential toxicity of this compound in long-term exposure models?

Methodological Answer: Conduct subchronic toxicity studies in rodents (e.g., OECD 407 guidelines) with histopathological examination of renal and hepatic tissues. Measure biomarkers like serum creatinine, ALT, and AST. Compare toxicity thresholds to Perindoprilat using benchmark dose (BMD) modeling .

Q. What computational approaches predict the metabolic pathways of this compound?

Methodological Answer: Use in silico tools like MetaSite or GLORYx to predict Phase I/II metabolism. Validate predictions with in vitro hepatocyte incubations and high-resolution MS/MS fragmentation. Correlate results with existing pharmacokinetic data to identify dominant metabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.